Hexadecenylsuccinic anhydride
Description
Overview of Alkenyl Succinic Anhydride (B1165640) Derivatives in Academic Literature
Academic and industrial research has explored a variety of ASA derivatives, which are primarily distinguished by the length and structure of their alkenyl side chains. Common examples studied in the literature include octenyl succinic anhydride (OSA), dodecenyl succinic anhydride (DDSA), and hexadecenyl succinic anhydride (HDSA). researchgate.net The length of this hydrocarbon chain is a critical determinant of the derivative's physical and chemical properties, such as its hydrophobicity, solubility, and reactivity in various systems. dergipark.org.trresearchgate.net
Research has extensively covered the use of these derivatives for the hydrophobic modification of natural biopolymers like starch, gelatin, and cashew gum. mdpi.comresearchgate.netresearchgate.net For instance, the reaction of ASAs with the abundant hydroxyl groups on starch molecules produces modified starches with amphiphilic properties, making them useful as emulsifiers and encapsulating agents. researchgate.net The efficiency of these modification reactions is often influenced by the ASA's chain length; shorter chains like the C8 in OSA may exhibit higher reaction efficiency due to less steric hindrance, while longer chains provide greater hydrophobicity. researchgate.net Studies have also investigated the synthesis of novel surfactants by reacting ASAs with other molecules, such as the creation of boronated alkanolamine succinic anhydride esters through a microwave-assisted process. dergipark.org.tr
Significance of Long-Chain Alkenyl Succinic Anhydrides in Contemporary Chemical Sciences
Long-chain Alkenyl Succinic Anhydrides, those with alkenyl groups containing 12 or more carbon atoms, hold particular significance in modern chemical applications where enhanced hydrophobicity and specific material properties are required. The extended hydrocarbon tail of compounds like dodecenyl succinic anhydride (C12), tetradecenyl succinic anhydride (C14), and hexadecenylsuccinic anhydride (C16) makes them highly effective in applications demanding significant water resistance or compatibility with nonpolar systems. acs.org
In polymer science, long-chain ASAs are utilized as curing agents or hardeners for epoxy resins. researchgate.net The anhydride ring reacts with the epoxide groups to form a cross-linked polymer network. Research on the effect of the ASA's side chain length on the properties of cured epoxy resins has shown that as the chain length increases from C8 (octenyl) to C16 (hexadecenyl), the resulting material becomes more flexible, though the glass transition temperature, tensile strength, and impact strength tend to decrease. researchgate.net This trade-off allows for the tailoring of mechanical properties in thermosetting resins. Long-chain ASAs are also investigated for improving the stability and processability of polymer compositions containing fillers like calcium carbonate. google.com Furthermore, their ability to impart extreme hydrophobicity makes them valuable in the formulation of high-performance coatings and in the surface modification of biopolymer films, such as those made from bacterial cellulose (B213188), to create materials with high barriers to water vapor and oxygen. acs.org
Chemical Identity and Properties of this compound
This compound is an organic compound featuring a 16-carbon alkenyl chain attached to a succinic anhydride core. vulcanchem.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 32072-96-1 | cymitquimica.comnist.govscbt.com |
| Molecular Formula | C₂₀H₃₄O₃ | cymitquimica.comscbt.comnih.gov |
| Molecular Weight | 322.48 - 322.5 g/mol | nist.govnih.govchemicalbook.com |
| IUPAC Name | 3-hexadec-1-enyloxolane-2,5-dione | nih.gov |
At room temperature, it can appear as a white crystalline solid or a colorless to pale yellow liquid. vulcanchem.comcymitquimica.com The structure contains both a polar anhydride ring and a nonpolar hydrocarbon chain, giving it unique reactivity. vulcanchem.com The anhydride group is susceptible to nucleophilic attack, allowing it to serve as a reactive intermediate, while the double bond in the alkenyl chain offers a site for further chemical modifications. vulcanchem.com
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Boiling Point | 410 °C | tcichemicals.com |
| Physical State | White crystalline solid or colorless to pale yellow liquid | vulcanchem.comcymitquimica.com |
| Solubility in Water | Decomposes | tcichemicals.com |
| Solubility (Solvents) | Toluene, Benzene | tcichemicals.com |
Research Findings on this compound
The primary synthesis route for this compound is an ene-reaction between a hexadecene isomer and maleic anhydride. vulcanchem.com Controlling reaction parameters is crucial; temperatures are typically maintained between 220°C and 235°C to ensure sufficient conversion without promoting excessive side product formation that can affect purity and color. vulcanchem.com
In materials science, a key application of this compound is as a curing agent for epoxy resins. vulcanchem.com A study comparing ASAs with different chain lengths (octenyl, dodecenyl, and hexadecenyl) as epoxy curing agents found that increasing the side chain length to C16 resulted in a decrease in the glass transition temperature (Tg), tensile strength, and impact strength of the cured resin. researchgate.net However, all the cured samples, including the one with this compound, showed excellent transparency and flexibility. researchgate.net In starch modification, this compound generally shows lower reaction efficiency compared to shorter-chain counterparts like OSA, which is attributed to the steric bulk of the long C16 chain hindering access to the starch's hydroxyl groups. researchgate.net Despite this, its superior hydrophobicity makes it a candidate for applications requiring extreme water resistance, such as in specialized coatings. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-hexadec-1-enyl]oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h15-16,18H,2-14,17H2,1H3/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPWVGZWUBNLQU-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860464 | |
| Record name | 3-[(1E)-Hexadec-1-en-1-yl]oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2,5-Furandione, 3-(hexadecen-1-yl)dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
32072-96-1 | |
| Record name | 2,5-Furandione, 3-(hexadecen-1-yl)dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032072961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandione, 3-(hexadecen-1-yl)dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecenylsuccinic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Hexadecenylsuccinic Anhydride
Classical Synthesis Routes
The traditional methods for synthesizing hexadecenylsuccinic anhydride (B1165640) primarily rely on thermal reactions between an alkene and maleic anhydride. These processes are well-established and widely used in industrial applications.
"Ene Synthesis" Reactions with Maleic Anhydride and Alkenes
The "ene" reaction is a pericyclic reaction that involves the addition of a compound with a double bond (the enophile, in this case, maleic anhydride) to an alkene with an allylic hydrogen (the ene, such as 1-hexadecene). This reaction proceeds through a six-membered transition state and results in the formation of a new sigma bond, a new pi bond, and the transfer of a hydrogen atom. The reaction is thermally induced and is a concerted process, meaning that bond breaking and bond forming occur simultaneously. rsc.org
The reaction between maleic anhydride and various alk-1-enes, including those relevant to the synthesis of hexadecenylsuccinic anhydride, has been found to follow second-order kinetics. rsc.org The trans configuration of the resulting alkenylsuccinic anhydrides suggests an exo-transition state is favored. rsc.org The rate of the ene reaction is not significantly affected by the chain length of the alk-1-ene. rsc.org
Preparation from Olefins and Maleic Anhydride
The synthesis of this compound is typically achieved by reacting C16 olefins with maleic anhydride at elevated temperatures. rsc.org The reaction is generally carried out by heating the mixture of the olefin and maleic anhydride. rsc.org To prevent polymerization and other side reactions, which can lead to discoloration and the formation of tars, polymerization inhibitors are often added to the reaction mixture.
The reaction conditions for the synthesis of alkenyl succinic anhydrides, including this compound, have been well-documented in various patents. Key parameters that are controlled include temperature, reaction time, and the molar ratio of reactants.
Below is a table summarizing typical reaction conditions for the synthesis of alkenyl succinic anhydrides from olefins and maleic anhydride:
| Parameter | Value | Reference |
| Reactants | C16 Olefins, Maleic Anhydride | rsc.org |
| Temperature | 160°C - 300°C | rsc.org |
| Time | 0.1 - 48 hours | rsc.org |
| Olefin to Maleic Anhydride Molar Ratio | 0.5 - 20 | rsc.org |
| Pressure | 1 - 1000 lb/square inch | rsc.org |
Advanced Synthetic Techniques
To improve the efficiency, selectivity, and environmental footprint of this compound synthesis, advanced techniques have been explored. These methods often offer advantages such as shorter reaction times, lower energy consumption, and the use of catalysts to control the reaction pathway.
Microwave-Assisted Synthesis Approaches for this compound Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of succinic anhydride derivatives, microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. For instance, the synthesis of N-phenylsuccinimide from aniline (B41778) and succinic anhydride can be achieved in minutes under microwave irradiation, whereas traditional methods require several hours.
While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the available literature, the principles can be applied. Microwave heating can potentially offer a more energy-efficient and rapid method for the ene reaction between hexadecene and maleic anhydride. The challenges in scaling up microwave-assisted reactions for industrial production remain a consideration. rsc.org
Catalytic Systems in this compound Synthesis
The use of catalysts in the synthesis of alkenyl succinic anhydrides can improve reaction rates and selectivity. Various catalysts have been investigated for the reaction of olefins with maleic anhydride. For instance, the synthesis of dodecenyl succinic anhydride has been reported using a catalyst and an initiator. google.comgoogle.comgoogle.com While the specific catalyst and initiator are not always disclosed in detail in patent literature, their role is to facilitate the reaction and improve the conversion rate. google.comgoogle.comgoogle.com
In some processes for preparing succinic anhydride derivatives, Lewis acids have been explored as catalysts. For example, aluminum acetylacetonate (B107027) has been used as an additive to prevent side reactions in the reaction of olefins with maleic anhydride.
Mechanistic Studies of this compound Formation
The formation of this compound from an alkene and maleic anhydride predominantly occurs via the ene reaction mechanism. rsc.orgsurrey.ac.uk This pericyclic reaction involves a concerted pathway where the new carbon-carbon bond, the new carbon-hydrogen bond, and the shift of the double bond all occur in a single step through a cyclic transition state. rsc.orgsurrey.ac.uk
Key features of the ene reaction mechanism for the formation of alkenyl succinic anhydrides include:
Concerted Nature : The reaction is believed to proceed through a concerted mechanism, as evidenced by the lack of cyclobutane (B1203170) derivatives in the products and the negligible effect of free-radical inhibitors on the reaction rate. rsc.org
Transition State Geometry : The stereochemistry of the products suggests a preference for an exo-transition state. rsc.org
Second-Order Kinetics : The reaction generally follows second-order kinetics. rsc.org
Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the mechanism of the Alder-ene reaction between polyisobutylene (B167198) and maleic anhydride, providing insights into the transition state and reaction energetics. researchgate.net These theoretical studies support a concerted mechanism for the thermal ene reaction. researchgate.net
Reaction Mechanisms and Reactivity of Hexadecenylsuccinic Anhydride
Nucleophilic Acyl Substitution Reactions of the Anhydride (B1165640) Moiety
The core reactivity of hexadecenylsuccinic anhydride lies in the susceptibility of its anhydride group to nucleophilic attack. As a carboxylic acid derivative, it readily undergoes nucleophilic acyl substitution. This class of reaction proceeds through a general two-stage mechanism:
Nucleophilic Addition: A nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride ring. This breaks the carbon-oxygen pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged, tetrahedral intermediate. vanderbilt.edulibretexts.org
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and in the process, a carboxylate ion is expelled as a leaving group. vanderbilt.edulibretexts.org This results in the substitution of the leaving group with the incoming nucleophile. masterorganicchemistry.com
Acid anhydrides are generally more reactive than esters and amides but less reactive than acid chlorides in nucleophilic acyl substitution reactions. vanderbilt.edu
When this compound reacts with an alcohol (a process known as alcoholysis), the result is the formation of an ester and a carboxylic acid. youtube.comlibretexts.org The alcohol acts as the nucleophile, attacking a carbonyl carbon of the anhydride. Following the collapse of the tetrahedral intermediate, the anhydride ring opens, yielding a monoester of hexadecenylsuccinic acid.
The general reaction is as follows: this compound + Alcohol → Hexadecenylsuccinic Acid Monoester + Carboxylic Acid
The reaction mechanism involves the initial nucleophilic attack by the alcohol's hydroxyl group, formation of the tetrahedral intermediate, and subsequent elimination of the carboxylate leaving group. libretexts.orgyoutube.com Studies on the esterification of succinic anhydride with various phenols have demonstrated the viability of this reaction, which can be catalyzed by acid catalysts like Al³⁺-montmorillonite clay. core.ac.uk The yield of the resulting ester is influenced by factors such as the molar ratio of reactants and reaction time. core.ac.uk
Table 1: Products of Alcoholysis with this compound This table is illustrative and shows the expected products based on the general reaction mechanism.
| Reactant Alcohol | Resulting Ester Product | Byproduct |
|---|---|---|
| Methanol | Methyl hexadecenylsuccinate | Hexadecenylsuccinic acid |
| Ethanol | Ethyl hexadecenylsuccinate | Hexadecenylsuccinic acid |
Aminolysis, the reaction of this compound with ammonia (B1221849) or a primary or secondary amine, yields an amide. vanderbilt.edu This reaction is a common method for amide synthesis. bohrium.com The mechanism is analogous to alcoholysis, with the amine's nitrogen atom serving as the nucleophile. youtube.com
A key feature of this reaction is that it typically requires two equivalents of the amine. The first equivalent acts as the nucleophile to open the anhydride ring, forming the amide and a carboxylic acid intermediate. The second equivalent of the amine, being basic, then deprotonates the carboxylic acid to form a stable carboxylate salt. youtube.comyoutube.com
The reaction pathway for succinic anhydride with amines like methylamine (B109427) has been studied computationally, showing that a concerted mechanism often has a lower activation energy than a stepwise one. nih.govresearchgate.net Research on the amidation of succinic anhydride with various amine-containing drugs has shown the reaction proceeds to form the corresponding succinamide. researchgate.netresearchgate.net
Table 2: Amine Reactants and Expected Amide Products This table is illustrative and shows the expected products based on the general reaction mechanism.
| Reactant Amine | Resulting Amide Product | Byproduct |
|---|---|---|
| Ammonia | Hexadecenylsuccinamic acid | Ammonium hexadecenylsuccinate |
| Methylamine | N-Methylhexadecenylsuccinamic acid | Methylammonium hexadecenylsuccinate |
Hydrolysis is the reaction of this compound with water. This reaction does not typically require a catalyst. youtube.com Water acts as a nucleophile, attacking one of the carbonyl carbons and leading to the opening of the anhydride ring. The final product of this reaction is two equivalents of the corresponding carboxylic acid, which in this case is hexadecenylsuccinic acid. youtube.comyoutube.com
The mechanism begins with the oxygen atom of a water molecule attacking a carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate then collapses, breaking the C-O-C anhydride bond and using the resulting carboxylate to deprotonate the attached water moiety, yielding the final dicarboxylic acid product. youtube.com
Influence of the Hexadecenyl Chain on Reactivity
The long hexadecenyl (C16) chain is not merely a passive component of the molecule; it actively influences the reactivity of the anhydride ring through steric and lipophilic effects.
Research on the curing of epoxy resins with various alkenyl succinic anhydrides provides direct evidence for this effect. A study demonstrated that as the length of the alkenyl side-chain was increased, the reactivity of the succinic anhydride with epoxide groups decreased. researchgate.net This finding is attributed to the increased steric hindrance posed by the longer chains, which limits the accessibility of the reactive anhydride center. researchgate.net
Table 3: Effect of Alkenyl Chain Length on Reactivity (Based on findings from a study on the reaction of alkenyl succinic anhydrides with epoxy resins researchgate.net)
| Alkenyl Chain Length | Relative Reactivity | Primary Influencing Factor |
|---|---|---|
| Shorter Chain (e.g., Octenyl C8) | Higher | Less steric hindrance |
| Longer Chain (e.g., Dodecenyl C12) | Intermediate | Moderate steric hindrance |
The hexadecenyl chain is a long hydrocarbon, which makes the entire molecule nonpolar and highly lipophilic (fat-soluble). This property dictates the molecule's solubility and, consequently, its reactivity in different environments. This compound is virtually insoluble in water but soluble in nonpolar organic solvents. wikipedia.org
This lipophilicity governs its reactivity in several ways:
Solvent Choice: For efficient reactions like esterification or amidation in a homogenous phase, a nonpolar solvent in which the anhydride is soluble is required.
Interfacial Reactions: In multiphase systems, such as an oil-in-water emulsion, the anhydride will concentrate in the nonpolar phase. Reactions with water-soluble nucleophiles will therefore occur primarily at the interface between the two phases.
Application-Specific Reactivity: The lipophilic nature is critical for its primary application in paper sizing. wikipedia.org In this process, an emulsion of the anhydride is applied to cellulose (B213188) fibers. The long hexadecenyl chain orients away from the hydrophilic cellulose surface, creating a hydrophobic layer that repels water. The anhydride group is proposed to react with the hydroxyl groups on the cellulose to form a covalent ester bond, anchoring the molecule to the paper. wikipedia.org
Kinetic and Thermodynamic Investigations of this compound Reactions
The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity of a chemical compound, its reaction mechanisms, and the influence of various parameters on the transformation process. For this compound (HDSA), a key reaction for which kinetic data is available is its formation via the ene reaction. Investigations into the kinetics of reactions that HDSA itself undergoes, such as hydrolysis or esterification, are less prevalent in publicly accessible literature.
The synthesis of alkenyl succinic anhydrides, including HDSA, is predominantly achieved through an "ene reaction" between an alkene and maleic anhydride. rsc.org A detailed kinetic study of this reaction for a series of alk-1-enes (from hex-1-ene to dodec-1-ene) with maleic anhydride has provided valuable data that can be reasonably extrapolated to hexadecene. rsc.org
The investigation revealed that the ene reaction follows second-order kinetics up to approximately 75% conversion. rsc.org A significant finding from this research is the lack of variation in the reaction rate with an increasing alkyl chain length of the alk-1-enes. rsc.org This suggests that the kinetic parameters determined for longer-chain alkenes in the study serve as a reliable estimate for the reaction of hexadec-1-ene with maleic anhydride to form this compound.
The Arrhenius parameters, which include the activation energy (Ea) and the pre-exponential factor (A), were determined over a temperature range of 125–224 °C. rsc.org These parameters are crucial for understanding the temperature dependence of the reaction rate. The entropy of activation (ΔS‡) provides insight into the molecular arrangement of the transition state. The consistently large negative entropies of activation for these reactions support a highly ordered, cyclic transition state, which is characteristic of a concerted pericyclic mechanism for the ene reaction. rsc.org
Below is a data table summarizing the kinetic parameters for the ene reaction between various alk-1-enes and maleic anhydride. Given the observed independence of reaction rate from the alkene chain length, these values are considered representative for the formation of this compound. rsc.org
| Alk-1-ene | 104 k2 (l mol-1 s-1) | Ea (kJ mol-1) | log10(A/l mol-1 s-1) | ΔS‡ (J K-1 mol-1) |
|---|---|---|---|---|
| Hex-1-ene | 1.30 | 90.0 ± 2.9 | 5.09 ± 0.33 | -156 ± 6 |
| Hept-1-ene | 1.28 | 91.7 ± 4.2 | 5.30 ± 0.48 | -152 ± 9 |
| Oct-1-ene | 1.31 | 90.4 ± 3.3 | 5.13 ± 0.38 | -155 ± 7 |
| Non-1-ene | 1.29 | 93.0 ± 2.5 | 5.48 ± 0.29 | -148 ± 6 |
| Dec-1-ene | 1.30 | 91.7 ± 2.9 | 5.29 ± 0.33 | -152 ± 6 |
| Dodec-1-ene | 1.31 | 91.7 ± 2.5 | 5.29 ± 0.29 | -152 ± 6 |
The mechanism is favored to proceed through a concerted pathway, given the absence of cyclobutane (B1203170) derivatives in the products and the negligible effect of free-radical inhibitors on the reaction rate. rsc.org The stereochemistry of the resulting alkenylsuccinic anhydrides suggests a preference for an exo-transition state. rsc.org
Functionalization and Derivatization Strategies Utilizing Hexadecenylsuccinic Anhydride
Esterification for Amphiphilic Derivative Synthesis
The synthesis of amphiphilic derivatives through the esterification of polysaccharides with hexadecenylsuccinic anhydride (B1165640) has been a subject of considerable research. This process introduces a hydrophobic hexadecenyl group onto a hydrophilic polymer backbone, resulting in a molecule with both water-loving and water-fearing properties.
One notable application of this strategy is the modification of xanthan gum. When xanthan gum is esterified with HDSA, the resulting hexadecenyl-grafted xanthan (XG-C16) exhibits significantly enhanced surface activity. Specifically, it can lower the surface tension of water from 72 mN/m to between 37 and 58 mN/m. researchgate.net This improved surface activity is attributed to the presence of the long alkenyl chains, which facilitate the formation of intermolecular associations and self-assembly in aqueous solutions. researchgate.netmdpi.com The degree of succinylation (DS), which quantifies the extent of grafting, is a critical parameter influencing the final properties of the modified polymer. For XG-C16, a DS of 2.2 ± 0.2% has been reported. researchgate.net
The general mechanism for the esterification of polysaccharides with alkenyl succinic anhydrides like HDSA involves the reaction of the anhydride with the hydroxyl groups on the polysaccharide backbone. This reaction is often carried out in an aqueous medium, aligning with green chemistry principles by avoiding hazardous organic solvents. mdpi.com The resulting amphiphilic polymers have potential applications in various industries, including food, cosmetics, and pharmaceuticals, where they can function as emulsifiers, stabilizers, and controlled-release agents.
| Modified Polysaccharide | Modifying Agent | Property | Value | Reference |
|---|---|---|---|---|
| Xanthan Gum (XG-C16) | Hexadecenylsuccinic Anhydride | Surface Tension | 37-58 mN/m | researchgate.net |
| Xanthan Gum (XG-C16) | This compound | Degree of Succinylation (DS) | 2.2 ± 0.2% | researchgate.net |
Grafting onto Polymeric Substrates
The grafting of this compound onto various polymeric substrates is a key strategy for modifying their surface properties, particularly to increase hydrophobicity. This functionalization is crucial for improving the compatibility of hydrophilic polymers with non-polar matrices in composite materials and for creating materials with tailored surface characteristics.
Polysaccharides such as starch, xanthan gum, and nanocellulose are abundant, renewable, and biodegradable polymers. However, their inherent hydrophilicity limits their application in certain areas. Chemical modification with long-chain alkenyl succinic anhydrides, including HDSA, introduces hydrophobic moieties, transforming them into amphiphilic materials with enhanced functionalities. researchgate.netnih.gov
The esterification process introduces a hydrophobic 16-carbon chain onto the polysaccharide backbone. researchgate.net This modification significantly alters the physical and chemical properties of the polysaccharides, including their solubility, thermal stability, and interfacial properties. researchgate.net For instance, the hydrophobic modification of xanthan gum with HDSA leads to derivatives with increased rigidity in their chain structure. researchgate.net
These modified polysaccharides have found applications in diverse fields. In the food industry, they are used as emulsifiers and stabilizers. researchgate.net In the pharmaceutical sector, they can act as drug delivery vehicles, and in the petroleum industry, they are utilized for enhanced oil recovery. researchgate.net The synthesis of these derivatives can often be conducted in environmentally friendly media, such as water, contributing to the development of sustainable chemical processes. mdpi.com
Cellulose (B213188) nanofibers (CNF) are promising reinforcing agents for polymer composites due to their high strength and stiffness. digitellinc.com However, their hydrophilic nature leads to poor dispersion and compatibility with hydrophobic polymer matrices like high-density polyethylene (B3416737) (HDPE). Surface modification of CNF with alkenyl succinic anhydrides, such as HDSA, can overcome this limitation by increasing their hydrophobicity. daneshyari.com
The degree of substitution (DS) of the anhydride onto the CNF surface is a critical factor influencing the mechanical properties of the resulting composite. Research on a similar modifier, alkenyl succinic anhydride (ASA), showed that the tensile properties of HDPE/CNF composites initially improved with an increasing DS up to a range of 0.3–0.5, and then declined with further substitution. daneshyari.com Specifically, a 10 wt.% HDPE/CNF composite with a DS of 0.44 exhibited a tensile strength of 43.4 MPa and a modulus of 1.97 GPa, representing increases of approximately 70% compared to composites with unmodified CNF and 100% and 86% higher, respectively, than pure HDPE. daneshyari.com
This enhancement in mechanical properties is attributed to the improved dispersion of the modified CNF within the polymer matrix, which is a result of the better interfacial adhesion between the hydrophobic CNF and the non-polar polymer. daneshyari.comnih.gov X-ray computed tomography has been used to visualize the uniform dispersion of optimally modified CNFs, in contrast to the agglomeration observed with unmodified or over-modified CNFs. daneshyari.com
| Composite Material | Degree of Substitution (DS) | Property | Value | Reference |
|---|---|---|---|---|
| 10wt.% HDPE/CNF | 0.44 | Tensile Strength | 43.4 MPa | daneshyari.com |
| 10wt.% HDPE/CNF | 0.44 | Tensile Modulus | 1.97 GPa | daneshyari.com |
Polyhydroxyalkanoates (PHAs) are biodegradable and biocompatible polyesters produced by microorganisms. nih.gov However, their applications can be limited by properties such as high crystallinity and brittleness. mdpi.com Graft copolymerization is a technique used to modify the properties of PHAs by attaching side chains of another polymer. mdpi.com This can lead to branched or crosslinked copolymers with significantly different physicochemical properties compared to the linear precursors. mdpi.com
While direct studies on the graft copolymerization of this compound onto PHAs are not prevalent in the provided search results, the modification of PHAs with other anhydrides suggests a potential pathway. For instance, epoxidized PHAs have been cross-linked with succinic anhydride to create highly elastic materials. nih.govfrontiersin.org This process was initiated by 2-ethyl-4-methylimidazole (B144543) and carried out at 90°C. nih.govfrontiersin.org
The introduction of functional groups through grafting can alter the hydrophilicity of PHAs, which is a common strategy to improve their properties for applications in tissue engineering and other biomedical fields. mdpi.com The synthesis of amphiphilic graft copolymers by attaching hydrophobic PHA oligomers to a hydrophilic backbone like hyaluronan has also been demonstrated, indicating the versatility of grafting strategies for creating novel biomaterials. westminster.ac.ukwestminster.ac.uk
Formation of Imide and Succinimide (B58015) Derivatives
This compound can be utilized in the synthesis of imide and succinimide derivatives. The reaction typically involves the interaction of the anhydride with a primary amine. askfilo.comlibretexts.org This process begins with a nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride ring, leading to the formation of an intermediate amic acid. nih.govajchem-a.com Subsequent dehydrative cyclization, often facilitated by heating or the use of a dehydrating agent like acetic anhydride, results in the formation of the cyclic imide. nih.govajchem-a.com
The synthesis of N-substituted succinimides can be achieved through a one-pot reaction of succinic anhydride and an amine in the presence of a polyphosphate ester. beilstein-archives.org Various methods have been developed for the synthesis of imides from anhydrides, including the use of Lewis acid catalysts under microwave irradiation and manganese pincer complexes that produce hydrogen gas as the only byproduct. organic-chemistry.org
Succinimide derivatives are valuable in organic synthesis and are found in a range of biologically active compounds and materials. beilstein-journals.org They are considered privileged pharmacophores and are building blocks for natural products, drugs, and agrochemicals. beilstein-journals.org The specific properties of the resulting imide are influenced by the nature of the amine used in the reaction. The long alkenyl chain of this compound would impart significant hydrophobicity to the resulting succinimide derivative.
Derivatization in Analytical Chemistry Contexts
While specific examples of this compound being used as a derivatizing agent in analytical chemistry are not detailed in the provided search results, the general reactivity of anhydrides makes them suitable for such applications. Derivatization is a common technique in analytical chemistry, particularly in chromatography, to enhance the volatility, thermal stability, or detectability of analytes.
The reaction of anhydrides with compounds containing active hydrogens, such as alcohols, phenols, and amines, to form esters and amides is a well-established derivatization strategy. This modification can improve the chromatographic behavior of polar compounds by reducing their polarity and increasing their volatility, which is particularly beneficial for gas chromatography (GC) analysis.
Given its structure, this compound could potentially be used to derivatize polar analytes, introducing a long, non-polar hydrocarbon tail. This would significantly alter the chromatographic properties of the analyte, potentially improving its separation and detection by techniques such as GC-mass spectrometry (GC-MS). The anhydride group would react with hydroxyl or amino groups on the analyte molecule, forming a stable derivative with increased molecular weight and hydrophobicity.
Applications of Hexadecenylsuccinic Anhydride in Material Science and Engineering
Polymer Chemistry and Composite Materials
In the field of polymer chemistry, hexadecenylsuccinic anhydride (B1165640) is valued for its ability to act as a monomer, curing agent, and modifying agent. Its long hydrocarbon chain imparts flexibility and hydrophobicity to polymer systems, while the anhydride group provides a site for chemical reactions, enabling the formation of crosslinked networks and the modification of polymer backbones.
Epoxy Resin Curing Agents and Hardeners
Hexadecenylsuccinic anhydride is utilized as a curing agent, or hardener, for epoxy resins. researchgate.net Anhydrides are the second most widely used class of curing agents for epoxies after amines. The curing process involves the ring-opening reaction of the epoxy group by the anhydride, which also reacts with hydroxyl groups present in the epoxy resin system. This series of reactions leads to the formation of a dense, three-dimensional crosslinked network, transforming the liquid resin into a hard, thermoset material.
The length of the alkenyl side chain on the succinic anhydride molecule has a profound effect on the final properties of the cured epoxy resin. Research comparing alkenyl succinic anhydrides (ASAs) with varying side chain lengths (such as octenyl, dodecenyl, and hexadecenyl succinic anhydride) has demonstrated clear trends in the thermal and mechanical behavior of the resulting epoxy systems. researchgate.netresearchgate.net
As the length of the side chain increases, a decrease in the glass transition temperature (Tg), tensile strength, and impact strength is generally observed. researchgate.netresearchgate.net This is attributed to a lower cross-linking density in the polymer network. researchgate.net The long, flexible aliphatic chains create more distance between the crosslinks, which increases the free volume and segmental motion within the polymer structure. This increased motion leads to a higher coefficient of thermal expansion (CTE) in the cured epoxy. researchgate.net
Conversely, the reactivity of the anhydride with the epoxy groups tends to decrease as the side chain length increases. researchgate.net Despite the reduction in some mechanical properties, all the cured samples exhibit excellent transparency and flexibility. researchgate.net
| Property | Trend with Increasing Side Chain Length | Reason |
|---|---|---|
| Glass Transition Temperature (Tg) | Decreases | Lower cross-linking density, increased segmental motion |
| Tensile Strength | Decreases | Lower cross-linking density |
| Impact Strength | Decreases | Lower cross-linking density |
| Coefficient of Thermal Expansion (CTE) | Increases | Increased motion of chain segments |
| Reactivity | Decreases | Steric hindrance from the longer side chain |
While increased side chain length can lead to a decrease in tensile and impact strength, the incorporation of this compound can significantly enhance the flexibility and toughness of epoxy systems. researchgate.netvt.edu The long, nonpolar C16 side chain acts as an internal plasticizer, preventing the formation of a highly rigid and brittle network structure. This internal flexibilization improves the resin's ability to absorb and dissipate energy, thereby increasing its toughness and resistance to cracking. vt.edu This makes HDSA-cured epoxies suitable for applications where mechanical shock and vibration are a concern.
Polymer Modification for Improved Adhesion and Compatibility in Composites
The principle of using anhydrides to modify polymers for improved adhesion is well-established. Maleic anhydride, a related compound, is frequently grafted onto non-polar polymer backbones like polyethylene (B3416737) and polypropylene (B1209903). This process introduces polar anhydride groups onto the polymer chain, which significantly enhances its adhesion to more polar materials such as metals, glass fibers, and natural fibers. coacechem.comnih.gov These anhydride-modified polymers act as compatibilizers or coupling agents in composite materials, bridging the interface between the hydrophobic polymer matrix and hydrophilic fillers. mdpi.com
Development of Biopolymer-Based Materials
The modification of natural biopolymers such as starch, cellulose (B213188), and chitosan (B1678972) with alkenyl succinic anhydrides (ASAs) is a widely researched area for creating new, functional biomaterials. researchgate.netmdpi.comsemanticscholar.org The reaction of the anhydride with the hydroxyl or amine groups on the biopolymer backbone introduces the long alkyl chain, which imparts hydrophobicity to the otherwise hydrophilic material. This modification can improve water resistance, and thermal stability, and allow the biopolymer to be more compatible with conventional plastics in blends and composites. researchgate.net
For instance, the modification of cashew gum (a polysaccharide) with octenyl and tetrapropenyl succinic anhydride has been shown to decrease its affinity for water absorption. semanticscholar.org Similarly, modifying chitosan with succinic anhydride derivatives can significantly reduce the water solubility of films made from the material. researchgate.net Given its long C16 chain, this compound would be a particularly effective agent for imparting a high degree of hydrophobicity to biopolymers, opening up possibilities for their use in packaging, coatings, and other applications where moisture resistance is critical.
Crosslinking in Polymeric Systems
Crosslinking is a fundamental process in polymer science that involves forming chemical bonds between polymer chains to create a three-dimensional network. mdpi.com This network structure dramatically alters the properties of the material, generally increasing its strength, stiffness, thermal stability, and chemical resistance. youtube.com
This compound functions as a crosslinking agent, particularly in epoxy resin systems as previously described. The curing reaction is, by definition, a crosslinking process. The anhydride ring opens and reacts with the epoxy groups and hydroxyl groups of the epoxy resin molecules, forming ester linkages that connect the polymer chains together. The functionality of the molecules involved determines the final structure and density of the network. The long, flexible hexadecenyl chain influences the nature of the crosslinked network, making it less rigid and more flexible than networks formed with smaller, more rigid anhydride crosslinkers. researchgate.net This ability to tailor the properties of the crosslinked network makes HDSA a valuable tool for polymer chemists and material engineers.
This compound (HDSA) is a versatile chemical intermediate utilized in the synthesis of a variety of surface-active agents and industrial additives. Its molecular structure, featuring a reactive anhydride ring and a long C16 alkenyl chain, allows for the introduction of a hydrophobic tail into various molecules, thereby imparting surfactant properties.
Surface Active Agents and Surfactant Formulations
The reactivity of the anhydride ring in this compound allows for its reaction with a range of nucleophiles, including amines, alcohols, and amino acids, to produce a diverse array of surfactants. This process typically involves the ring-opening of the anhydride to form succinic acid derivatives, which possess both a hydrophobic hexadecenyl tail and a hydrophilic head group.
One common synthetic strategy involves the reaction of an alkenyl succinic anhydride with a diamine to create anionic dimeric, or "gemini," surfactants. These surfactants are known for their low critical micelle concentration (CMC) values. Another approach is the reaction of an n-alkyl succinic anhydride with glycine (B1666218) methyl ester to produce a monocarboxylic surfactant, which can be hydrolyzed to yield a dicarboxylic acid surfactant. The sodium salts of these glycine-based derivatives have been shown to be effective surfactants, significantly lowering surface tension at neutral pH.
The general synthesis of alkenyl succinic anhydrides, the precursors to these surfactants, is achieved through the reaction of maleic anhydride with an olefin containing 6 to 22 carbon atoms. This reaction is typically conducted at temperatures ranging from 150 to 400°C.
Role in Enhancing Surface Activity of Modified Biopolymers
Biopolymers such as gelatin and inulin (B196767), while being water-soluble, exhibit limited surface activity due to a lack of significant hydrophobic groups. researchgate.net Chemical modification with this compound can introduce the necessary hydrophobic character to transform these biopolymers into effective surfactants.
For instance, gelatin hydrolysate can be reacted with an alkenyl succinic anhydride to produce gelatin derivatives that display surfactant behavior. researchgate.net These modified biopolymers are capable of reducing surface tension. researchgate.net Similarly, esters of inulin have been prepared by reacting it with alkenyl succinic anhydrides in aqueous media. researchgate.net The introduction of the hydrophobic alkenyl group enhances the ability of these biopolymers to interact at interfaces, a key characteristic of surfactants. researchgate.net
The effectiveness of these modifications is influenced by the structure of the hydrophobic unit. Studies on gelatin derivatives have shown that increasing the length of the hydrophobic unit can lead to superior surface activities. researchgate.net
Table 1: Effect of Hydrophobic Modification on Surface Properties of Biopolymers
| Biopolymer | Modifying Agent | Observed Effect on Surface Activity |
|---|---|---|
| Gelatin | Polyisobutenyl succinic anhydride | Decreased surface tension, enhanced foamability and emulsifying capacity. researchgate.net |
| Inulin | 2-octen-1-ylsuccinic anhydride (OSA) | Creation of medium and long-chain esters with surfactant properties. researchgate.net |
| Inulin | 2-dodecen-1-ylsuccinic anhydride (DDSA) | Creation of medium and long-chain esters with surfactant properties. researchgate.net |
| Glucuronoxylans | Dodecenyl succinic anhydride (DDSA) | Functionalized glucuronoxylans with emulsifying properties. researchgate.net |
Self-Assembly Behavior of this compound Derivatives in Aqueous Media
Derivatives of this compound, like other amphiphilic molecules, can self-assemble into organized structures in aqueous solutions. This behavior is driven by the desire of the hydrophobic alkenyl tails to minimize contact with water, leading to the formation of aggregates such as micelles.
For example, anionic dimeric (gemini) surfactants derived from dodecenyl succinic anhydride have been shown to form a sequence of lyotropic phases in water at room temperature, including micellar, normal hexagonal, cubic, and lamellar phases. researchgate.net The specific structures formed depend on the surfactant concentration and temperature.
The self-assembly process is critical to the function of these surfactants, as it governs properties like their critical micelle concentration (CMC), solubilization capacity, and interfacial tension reduction. The CMC is the concentration at which micelles begin to form, and it is a key indicator of surfactant efficiency. Gemini surfactants synthesized from dodecenylsuccinic anhydride exhibit very low CMC values, indicating high efficiency. researchgate.net The self-assembly of hydrophobically modified polysaccharides can also lead to the formation of micelles capable of encapsulating hydrophobic drugs. researchgate.net
Industrial Additives
Lubricant Additives and Detergents
This compound and its derivatives are utilized as additives in lubricant and fuel formulations to enhance performance. In lubricants, they function as dispersants and corrosion inhibitors. dixiechemical.compsgraw.com As dispersants, they help to suspend deposit precursors in the oil, preventing them from agglomerating and adhering to metal surfaces. routledge.com
Alkenyl succinic anhydrides are also used in non-foaming detergent compositions for alkaline cleaning solutions. These formulations often consist of a non-foaming detergent-active agent, a stabilizing agent, and an alkenylsuccinic acid or anhydride. google.com
The versatility of alkenyl succinic anhydrides allows them to be reacted with various compounds to create multifunctional additives. For example, reacting a polyalkenylsuccinic acid or anhydride with an aromatic secondary amine and then an alkanol amine can produce an additive with antioxidant, dispersant, and anticorrosion properties. psgraw.com
Table 2: Applications of Alkenyl Succinic Anhydrides (ASAs) in Industrial Formulations
| Product Family | Application | Function |
|---|---|---|
| Alkenyl Succinic Anhydride | Fuel Additives | Stability, Corrosion Inhibition. dixiechemical.com |
| Alkenyl Succinic Anhydride | Lubricant Additives | Dispersancy, Corrosion Inhibition. dixiechemical.comgoogle.com |
| Dodecenyl Succinic Anhydride | Lubricant Additives | Dispersancy, Lubricity, Corrosion Resistance. dixiechemical.com |
| Octadecenyl Succinic Anhydride | Fuel Additives | Stability, Lubrication. dixiechemical.com |
| Polyisobutylene (B167198) Succinic Anhydride | Engine Oil & Fuel Additives | Dispersancy. dixiechemical.com |
One of the key functions of this compound and its derivatives in lubricants is corrosion inhibition. google.com These compounds protect metal surfaces from corrosion by adsorbing onto the surface and forming a protective barrier. mdpi.com This film isolates the metal from corrosive agents present in the environment, such as water and acids. mdpi.comulprospector.com
The inhibition mechanism can involve either physical adsorption (physisorption), based on electrostatic interactions, or chemical adsorption (chemisorption), involving the formation of a coordinate bond between the inhibitor molecule and the metal surface. researchgate.net For organic inhibitors like succinic anhydride derivatives, the presence of heteroatoms (like oxygen in the anhydride group) and π-electrons can facilitate the adsorption process. mdpi.com These molecules can act as mixed-type inhibitors, meaning they can inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.net
The effectiveness of the protective film depends on factors such as the chemical structure of the inhibitor, its concentration, and the operating environment. The long alkenyl chain of this compound contributes to the formation of a dense, hydrophobic barrier on the metal surface.
Effects on Lubricity and Friction Characteristics
This compound and other alkenyl succinic anhydrides (ASAs) are utilized as additives in lubricating oils to enhance their performance. dixiechemical.com These compounds contribute to improved fuel economy, friction reduction, wear protection, and corrosion inhibition. dixiechemical.com While specific tribological data for this compound is not extensively documented in publicly available literature, its function can be inferred from the known properties of similar long-chain ASAs used in lubricant formulations.
ASAs primarily function as dispersants and corrosion inhibitors in engine oils. dixiechemical.compsgraw.com The succinic anhydride head of the molecule has an affinity for metal surfaces, forming a protective film that helps to prevent corrosion. The long alkenyl tail provides solubility in the oil base and contributes to the lubricating properties. This protective layer can reduce friction between moving parts and improve the breakdown temperature of the lubricant.
Research on various lubricant additives has shown that the introduction of long-chain organic molecules can significantly reduce the coefficient of friction and the amount of wear on steel surfaces. semanticscholar.org The effectiveness of these additives often increases with the length of the molecular chain, suggesting that the C16 chain of this compound would provide substantial lubricating benefits. semanticscholar.org
Table 1: Functions of Alkenyl Succinic Anhydride Derivatives in Lubricants
| Function | Description | Reference |
|---|---|---|
| Friction Reduction | Forms a protective film on metal surfaces, reducing the coefficient of friction between moving parts. | semanticscholar.org |
| Wear Protection | The protective film minimizes direct metal-to-metal contact, thereby reducing wear and extending component life. | dixiechemical.com |
| Corrosion Inhibition | The anhydride group adsorbs onto metal surfaces, creating a barrier that protects against corrosive agents. | dixiechemical.com |
| Dispersancy | Helps to keep soot and other contaminants suspended in the oil, preventing them from depositing on engine parts. | dixiechemical.com |
| Improved Thermal Stability | Can enhance the lubricant's resistance to breakdown at high temperatures. |
Paper Sizing Agents for Hydrophobicity Enhancement
Alkenyl Succinic Anhydride (ASA), including the hexadecenyl variant, is a widely used sizing agent in the paper industry to impart water resistance to paper and paperboard. nih.govnih.govresearchgate.net The primary goal of paper sizing is to control the penetration of liquids into the paper, which is crucial for printing and packaging applications. nih.gov ASA is particularly effective in neutral to alkaline papermaking processes. nih.govmdpi.com
The mechanism of ASA sizing involves the chemical reaction of the anhydride group with the hydroxyl groups of cellulose fibers in the paper. nih.govqucosa.de This reaction forms a covalent ester bond, anchoring the hydrophobic alkenyl chain to the fiber surface. qucosa.deresearchgate.net The long, water-repellent hexadecenyl chains then orient themselves away from the fiber, creating a low-energy surface that repels water. qucosa.de
The efficiency of ASA sizing is influenced by several factors, including the stability and particle size of the ASA emulsion, the pH of the papermaking system, and the presence of other chemical additives. nih.govd-nb.infotkk.fi For effective sizing, the ASA must be well-distributed throughout the paper sheet. qucosa.de The degree of hydrophobicity achieved can be quantified by measuring the contact angle of a water droplet on the paper surface; a higher contact angle indicates greater hydrophobicity. nih.govcellulosechemtechnol.ro Research has shown that surface treatment of cellulosic paper with ASA can significantly increase the water contact angle, leading to enhanced hydrophobic properties. nih.gov
Table 2: Effect of ASA Treatment on the Hydrophobicity of Cellulosic Paper
| Treatment | Water Contact Angle (°) | Sizing Degree (s) | Reference |
|---|---|---|---|
| Uncoated Cellulosic Paper | Significantly lower (hydrophilic) | - | nih.gov |
| ASA Surface Coated Paper (ASAP) | Increased hydrophobicity | - | nih.gov |
| ASA-P@Si (ASA coated on silica-pigmented paper) | 140.90 | 7.2 | nih.gov |
Applications in Coatings
This compound finds application in the formulation of various coatings, primarily as a curing agent for epoxy resins and a modifier for polyester (B1180765) and urethane (B1682113) coatings. researchgate.netresearchgate.net The anhydride functionality allows it to react with epoxy groups and hydroxyl groups, thereby crosslinking the polymer chains and forming a durable coating. researchgate.netresearchgate.net
As an epoxy resin curing agent, this compound contributes to the final properties of the cured material. researchgate.net The long, flexible hexadecenyl side chain can impart increased flexibility and toughness to the otherwise rigid epoxy network. researchgate.netresearchgate.net Research on alkenyl succinic anhydrides with varying side chain lengths has demonstrated that as the length of the alkyl chain increases, the glass transition temperature (Tg), tensile strength, and impact strength of the cured epoxy resin tend to decrease. researchgate.netresearchgate.net This is attributed to the plasticizing effect of the long alkyl chains, which increases the free volume within the polymer network. researchgate.net However, these cured resins exhibit excellent transparency. researchgate.netresearchgate.net
In polyester and urethane coatings, succinic anhydride derivatives can be used to introduce carboxylic acid sites by reacting with polyols. researchgate.net These acid sites can then react with other components of the coating formulation to build the polymer network. The incorporation of long-chain hydrocarbon radicals can improve properties such as water resistance and flexibility. google.com
Table 3: Effect of Alkenyl Succinic Anhydride (ASA) Side-Chain Length on the Properties of Cured Bisphenol A Epoxy Resin
| ASA Curing Agent | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Impact Strength (kg·cm/cm) | Reference |
|---|---|---|---|---|
| 2-Octenyl Succinic Anhydride (C8) | Higher | Higher | Higher | researchgate.netresearchgate.net |
| 2-Dodecenyl Succinic Anhydride (C12) | Intermediate | Intermediate | Intermediate | researchgate.netresearchgate.net |
| 2-Hexadecenyl Succinic Anhydride (C16) | Lower | Lower | Lower | researchgate.netresearchgate.net |
Advanced Characterization and Analytical Methodologies for Hexadecenylsuccinic Anhydride Research
Spectroscopic Characterization of Modified Materials (e.g., FTIR, NMR)
Spectroscopic techniques are fundamental in confirming the successful chemical modification of materials with HDSA and in determining the nature of the chemical bonds formed.
Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying the functional groups present in a sample. In the context of HDSA modification, FTIR is primarily used to verify the esterification reaction between the anhydride (B1165640) group of HDSA and the hydroxyl groups of a substrate, such as starch or cellulose (B213188). The formation of an ester linkage is typically confirmed by the appearance of a new absorption band corresponding to the ester carbonyl group (C=O stretch), usually around 1720-1740 cm⁻¹. Concurrently, changes in the broad O-H stretching band (around 3000-3600 cm⁻¹) of the parent polymer can also indicate the consumption of hydroxyl groups. For instance, studies on soy protein complexes modified with Octenyl Succinic Anhydride (a related compound) showed that characteristic anhydride peaks disappeared after interaction, confirming the chemical reaction nih.gov. Similarly, FTIR has been used to confirm the grafting of maleic anhydride onto polypropylene (B1209903) researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information about the molecular structure. Both ¹H and ¹³C NMR are employed to characterize HDSA-modified materials. ¹H NMR can be used to quantify the degree of substitution (DS) by comparing the integral of signals from the protons on the HDSA alkyl chain with those from the polymer backbone mdpi.com. For example, in starch modification, the methyl signal from the alkyl chain can be used for quantification mdpi.com. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, help in assigning specific signals and determining the exact location of substitution on the polymer chain. Studies on Octenyl Succinic Anhydride (OSA) modified starch have used ¹H and ¹³C NMR to suggest that substitution primarily occurs at the O-2 and O-3 positions of the anhydroglucose (B10753087) units, evidenced by the broadening of specific peaks in the spectra researchgate.net.
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| FTIR | Appearance of a new peak around 1725-1740 cm⁻¹ | Formation of an ester carbonyl (C=O) bond, confirming esterification. | nih.gov |
| FTIR | Disappearance of anhydride peaks (e.g., ~1785 cm⁻¹ and ~1865 cm⁻¹) | Consumption of the anhydride reactant. | nih.gov |
| ¹H NMR | New signals in the 0.8-2.5 ppm region | Presence of protons from the attached alkyl chain of the ASA. | researchgate.net |
| ¹H NMR | Broadening of the anomeric proton peak (~5.38 ppm in starch) | Substitution occurring at the O-2 position of the anhydroglucose unit. | researchgate.net |
| ¹³C NMR | Broadening of C-1, C-2, C-3, and C-4 resonances (in starch) | Substitution occurring at O-2 and O-3 positions. | researchgate.net |
Microstructural Analysis (e.g., XRD for Crystallinity)
Modification with HDSA can significantly alter the supramolecular structure and morphology of a polymer. X-ray Diffraction (XRD) is the primary technique used to investigate these changes, particularly the crystallinity of semi-crystalline materials like starch.
The XRD pattern of a semi-crystalline material consists of sharp, high-intensity peaks arising from the ordered, crystalline regions, superimposed on a broad, diffuse halo from the disordered, amorphous regions utah.edumdpi.com. The degree of crystallinity can be quantified by comparing the area under the crystalline peaks to the total area under the diffraction pattern utah.eduyoutube.com.
| Sample | Observation | Interpretation | Reference |
|---|---|---|---|
| Native Starch | Characteristic sharp diffraction peaks (e.g., at 15°, 17°, 18°, 23° 2θ). | Semi-crystalline structure (A-type, B-type, or C-type crystallinity). | nih.gov |
| OSA-Modified Starch (Gelatinized) | Disappearance of sharp peaks; presence of two broad amorphous peaks. | Loss of native crystalline structure due to processing and modification. | nih.gov |
| OSA-Starch Complex | Appearance of new broad peaks (e.g., at ~8.0° and 20.5° 2θ). | Formation of a new, less ordered (amorphous or V-type) structure. | nih.gov |
Rheological Property Assessment of Modified Polymers and Solutions
The introduction of the long, hydrophobic hexadecenyl chain of HDSA into a polymer can dramatically alter the rheological behavior of its solutions or melts. Rheological analysis is crucial for understanding the processability and end-use performance of these modified materials in applications such as adhesives, coatings, and emulsifiers.
Rheometers are used to measure properties like viscosity, shear stress, and viscoelastic moduli (G' and G'') as a function of shear rate, frequency, or temperature. For polymer solutions, modification with alkenyl succinic anhydrides often leads to a significant increase in viscosity researchgate.net. The behavior of these solutions is highly dependent on concentration nih.govnih.gov.
Studies on OSA-starch solutions have identified distinct rheological regimes nih.govnih.gov:
Dilute Regime: At low concentrations, solutions exhibit non-Newtonian, shear-thinning behavior.
Semi-Dilute (Entangled) Regime: Above a critical concentration, intermolecular interactions become dominant, leading to the formation of a macromolecular network. This results in gel-like behavior, where the storage modulus (G') exceeds the loss modulus (G'').
Concentrated Regime: At very high concentrations, phase separation can occur, leading to a decrease in viscosity.
In melt processing, the modification of polymers like polyamides with anhydride-containing copolymers can introduce long-chain branching. This leads to desirable properties such as increased melt elasticity and strain hardening in elongational viscosity, which improves processability in operations like blow molding and foaming researchgate.netnih.gov.
| Concentration Regime | Dominant Interaction | Observed Rheological Behavior | Reference |
|---|---|---|---|
| Low (Dilute) | Intramolecular | Non-Newtonian, shear-thinning with two Newtonian regions. | nih.govnih.gov |
| Intermediate (Semi-dilute) | Intermolecular | Gel-like behavior (G' > G''); entanglement of macromolecular chains. | nih.govnih.gov |
| High (Concentrated) | Aggregation/Phase Separation | Liquid-like behavior due to phase separation. | nih.govnih.gov |
Computational and Theoretical Chemistry Approaches (e.g., QSAR in Corrosion Inhibition)
Computational chemistry has emerged as a valuable tool for predicting the properties and performance of molecules like HDSA, saving time and resources compared to purely experimental approaches rsc.org. These methods are particularly prominent in the field of corrosion inhibition, where HDSA and its derivatives are used.
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its activity, such as corrosion inhibition efficiency semanticscholar.orgnih.govelectrochemsci.org. In a typical QSAR study for corrosion inhibitors, quantum chemical calculations, often based on Density Functional Theory (DFT), are used to determine a range of molecular descriptors for a series of related compounds semanticscholar.orgelectrochemsci.org. These descriptors quantify various electronic and structural properties of the molecules.
Commonly used quantum chemical parameters include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule.
Energy Gap (ΔE = E_LUMO - E_HOMO): Indicates the reactivity of the molecule.
Dipole Moment (μ): Relates to the polarity and adsorption characteristics of the molecule on a metal surface.
Global Hardness (η) and Softness (σ): Describe the resistance to change in electron distribution.
These descriptors are then used to build a mathematical model, often through multiple linear regression, that predicts the inhibition efficiency electrochemsci.org. Such models can guide the design of new, more effective corrosion inhibitors by identifying the key molecular features that lead to high performance semanticscholar.orgelectrochemsci.org.
| Descriptor | Symbol | Physical Interpretation | Reference |
|---|---|---|---|
| Energy of Highest Occupied Molecular Orbital | E_HOMO | Electron-donating capability. | semanticscholar.org |
| Energy of Lowest Unoccupied Molecular Orbital | E_LUMO | Electron-accepting capability. | semanticscholar.org |
| Energy Gap | ΔE | Chemical reactivity and stability. | nih.gov |
| Dipole Moment | μ | Polarity and influence on adsorption. | semanticscholar.org |
| Electronegativity | χ | Power of an atom to attract electrons. | nih.gov |
| Global Hardness | η | Resistance to deformation of the electron cloud. | nih.gov |
Structure Property Relationships and Comparative Analysis of Alkenyl Succinic Anhydrides
Comparative Reactivity Across Different Alkenyl Chain Lengths (e.g., C8, C12, C16)
The reactivity of Alkenyl Succinic Anhydrides is a critical factor, especially in applications like paper sizing and epoxy curing where they form covalent bonds with substrates. While all ASAs are reactive due to the anhydride (B1165640) group, the length of the appended alkenyl chain can influence the rate and efficiency of these reactions.
Longer alkenyl chains, such as the C16 chain in hexadecenyl succinic anhydride, can introduce steric hindrance. This phenomenon can make it more difficult for the anhydride ring to approach and react with hydroxyl groups on substrates like cellulose (B213188) or with epoxy resins. researchgate.net For instance, in the context of epoxy resins, an increase in the side chain length of the ASA has been observed to decrease its reactivity with epoxide groups. researchgate.net This is attributed to the increased bulkiness of the molecule which can impede the necessary molecular collisions for a reaction to occur.
Conversely, shorter chain ASAs, like Octenyl Succinic Anhydride (OSA or C8) and Dodecenyl Succinic Anhydride (DDSA or C12), generally exhibit higher reactivity. nih.govresearchgate.net Their smaller size allows for more facile interaction with reactive sites on a substrate. However, it is important to note that factors such as reaction temperature and the presence of catalysts can significantly influence the reaction kinetics for all ASA variants. nih.gov
Table 1: Comparative Reactivity of Alkenyl Succinic Anhydrides
| Alkenyl Chain Length | Common Name | Relative Reactivity | Influencing Factors |
|---|---|---|---|
| C8 | Octenyl Succinic Anhydride (OSA) | High | Less steric hindrance allows for faster reaction rates. |
| C12 | Dodecenyl Succinic Anhydride (DDSA) | Moderate to High | Balances reactivity with hydrophobicity. |
| C16 | Hexadecenylsuccinic anhydride (HDSA) | Moderate | Increased steric hindrance can slow down reaction kinetics. researchgate.netresearchgate.net |
Impact of Hexadecenyl Chain Length on Hydrophobicity and Solubility Profiles
The length of the alkenyl chain is a primary determinant of the hydrophobicity of an ASA molecule. A longer chain results in a more nonpolar character, leading to increased water repellency. This compound, with its C16 chain, is therefore significantly more hydrophobic than its shorter-chain counterparts. This increased hydrophobicity is directly linked to its very low solubility in water; it is practically insoluble and decomposes in contact with water. lookchem.comchemicalbook.com
Studies have shown a clear trend: as the length of the hydrophobic unit in ASA derivatives increases, their surface activities, such as foamability and emulsifying capacity, also increase. researchgate.net This is because the longer alkyl chain enhances the molecule's ability to interact with and stabilize nonpolar substances. For instance, modifying a hydrophilic polymer like alginate with a longer chain ASA like dodecenyl succinic anhydride (C12) leads to a greater increase in hydrophobic properties compared to shorter chain modifiers. e3s-conferences.org
The solubility of ASAs in organic solvents is also influenced by the chain length. While generally soluble in nonpolar organic solvents, the specific solubility can vary. The large C16 chain of hexadecenyl succinic anhydride enhances its solubility in hydrocarbon-based solvents.
Table 2: Hydrophobicity and Solubility of Alkenyl Succinic Anhydrides
| Alkenyl Chain Length | Property | Observation |
|---|---|---|
| C8 (OSA) | Hydrophobicity | Moderately hydrophobic. |
| Solubility | Limited water solubility, soluble in many organic solvents. molnova.com | |
| C12 (DDSA) | Hydrophobicity | More hydrophobic than C8. e3s-conferences.org |
| Solubility | Very low water solubility, good solubility in organic solvents. | |
| C16 (HDSA) | Hydrophobicity | Highly hydrophobic due to the long C16 chain. |
| Solubility | Practically insoluble in water. lookchem.comchemicalbook.com Good solubility in nonpolar organic solvents. |
Correlation of Alkenyl Chain Length with Performance in Specific Applications (e.g., Starch Esterification Efficiency, Epoxy Curing)
The performance of Alkenyl Succinic Anhydrides in specific applications is directly correlated with their structural characteristics, particularly the alkenyl chain length.
Starch Esterification:
In starch modification, ASAs are used to introduce hydrophobic properties, creating amphiphilic starches with applications in food and other industries. nih.govmedchemexpress.com The efficiency of this esterification reaction can be influenced by the ASA's chain length. Longer chains, being more hydrophobic, face greater difficulty in diffusing through the hydrophilic starch granule to react. nih.gov This can lead to lower reaction efficiencies compared to shorter-chain ASAs like OSA (C8). nih.gov
However, the longer chain of hexadecenyl succinic anhydride, once successfully grafted onto the starch backbone, imparts a higher degree of hydrophobicity. This can lead to enhanced emulsifying properties and surface activity in the modified starch. researchgate.net The choice of ASA for starch modification therefore involves a trade-off between reaction efficiency and the desired level of hydrophobicity in the final product.
Epoxy Curing:
In the realm of epoxy resins, ASAs function as curing agents or hardeners. researchgate.netresearchgate.netdaryatamin.com The length of the alkenyl side chain has a notable impact on the properties of the cured epoxy. Research has shown that as the side chain length of the ASA increases from C8 to C16, properties such as the glass transition temperature (Tg), tensile strength, and impact strength of the cured epoxy resin decrease. researchgate.netresearchgate.net This is likely due to the longer, flexible alkyl chains increasing the free volume within the polymer network and reducing the cross-linking density. researchgate.net
Despite the reduction in some mechanical properties, the use of longer-chain ASAs like hexadecenyl succinic anhydride can impart increased flexibility and transparency to the cured epoxy. researchgate.net This makes them suitable for applications where these properties are desirable.
Table 3: Performance of Alkenyl Succinic Anhydrides in Specific Applications
| Application | Alkenyl Chain Length | Performance Characteristics |
|---|---|---|
| Starch Esterification | C8 (OSA) | Higher reaction efficiency due to lower hydrophobicity and better diffusion into starch granules. nih.gov |
| C12 (DDSA) | Balances reaction efficiency with imparted hydrophobicity. researchgate.net | |
| C16 (HDSA) | Lower reaction efficiency but imparts greater hydrophobicity and surface activity to the modified starch. researchgate.net | |
| Epoxy Curing | C8 (OSA) | Results in cured epoxies with higher Tg, tensile strength, and impact strength. researchgate.netresearchgate.net |
| C12 (DDSA) | Provides a balance of mechanical properties and flexibility. researchgate.net | |
| C16 (HDSA) | Leads to cured epoxies with lower Tg and mechanical strength but enhanced flexibility and transparency. researchgate.netresearchgate.net |
Influence of Alkyl/Alkenyl Structure on Molecular Interactions in Formulations
The alkyl/alkenyl chain of an ASA molecule significantly influences its interactions within a formulation through van der Waals forces and steric effects. The long C16 chain of hexadecenyl succinic anhydride leads to stronger van der Waals interactions with other nonpolar components in a formulation. This can enhance compatibility and stability in non-aqueous systems.
In contrast, in aqueous systems or with polar substrates, the long hydrophobic chain can lead to aggregation or micelle formation. This self-association is driven by the tendency of the hydrophobic chains to minimize contact with water. The specific geometry and branching of the alkenyl chain can also play a role in how the molecules pack and interact with each other and with other components in a formulation.
The length of the side chains can also regulate the hydrophilic/hydrophobic character of macromolecules and their compatibility with other polymers in a solution. nih.gov An increase in the length of hydrophobic side chains can reduce the interaction between different polymer molecules in a blend. nih.gov
Furthermore, the structure of the alkyl chain can affect the stability of reactive intermediates and influence reaction rates and selectivities in catalytic processes. acs.org The way the alkyl group interacts with a solvent or a catalyst surface can alter the energy landscape of a chemical reaction. acs.org
Emerging Research Avenues and Future Perspectives
Sustainable Synthesis and Modification Routes for Hexadecenylsuccinic Anhydride (B1165640)
The drive towards a circular economy and green chemistry principles is steering research into sustainable methods for synthesizing and modifying hexadecenylsuccinic anhydride. rsc.orgresearchgate.net The traditional synthesis relies on the ene reaction between maleic anhydride and hexadecene, both of which are typically derived from petrochemical sources. Emerging research focuses on developing greener alternatives for both the raw materials and the chemical processes involved.
Key research directions include:
Bio-based Feedstocks: A primary goal is to replace petroleum-derived raw materials with renewable ones. ethanolproducer.com Research is underway to produce key precursors like succinic anhydride from the fermentation of biomass. researchgate.netnih.govresearchgate.net The selective transformation of bio-based furans into succinic anhydride using photocatalysis under visible light is a promising approach, offering high yields at room temperature. researchgate.netnih.govrsc.org Similarly, efforts are being made to derive long-chain alkenes like hexadecene from biological sources such as fatty acids or microbial processes.
Green Catalysis and Reaction Conditions: The development of environmentally benign catalytic systems is crucial. This includes using solid acid catalysts to replace traditional mineral acids, which are corrosive and difficult to recycle. researchgate.net Furthermore, process intensification techniques like microwave-assisted synthesis are being explored to reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. mdpi.com Solvent-free or "neat" reaction conditions are also being investigated to minimize waste and environmental impact. mdpi.com
Photocatalytic Methods: Inspired by the successful synthesis of succinic anhydride from furanic compounds, photocatalysis presents a novel route. nih.gov This method utilizes visible light and a photocatalyst to drive the reaction, offering a mild and efficient alternative to high-temperature processes. researchgate.net The mechanism often involves the generation of singlet oxygen, which plays a critical role in the transformation. researchgate.netnih.gov
| Synthesis Route | Precursors | Key Advantages | Research Focus | References |
|---|---|---|---|---|
| Conventional Petrochemical Route | Maleic Anhydride (from butane/benzene), Hexadecene (from petroleum) | Established, high-volume production | Process optimization for efficiency | ethanolproducer.comresearchgate.net |
| Bio-based Succinic Anhydride | Biomass-derived furans (e.g., furfural, furoic acid) | Renewable feedstock, potential for carbon neutrality | Visible light-induced oxygenation, efficient photocatalysts (e.g., metalloporphyrins) | researchgate.netnih.govrsc.org |
| Greener Reaction Conditions | Petrochemical or bio-based precursors | Reduced waste, lower energy consumption, improved safety | Microwave-assisted synthesis, solvent-free conditions, recyclable catalysts | rsc.orgresearchgate.netmdpi.com |
Development of Novel this compound-Based Functional Materials
The reactivity of the anhydride group combined with the long hydrocarbon tail makes HDSA an excellent building block for a wide array of functional materials. Research is focused on leveraging these properties to create advanced polymers, composites, and coatings with tailored characteristics.
Bio-based Thermosets and Polymers: HDSA is being investigated as a bio-based curing agent or hardener for epoxy resins. broadview-tech.com Its long aliphatic chain can impart increased flexibility, toughness, and hydrophobicity to the final thermoset material, making it a sustainable alternative to conventional petroleum-based hardeners. semanticscholar.orgresearchgate.net These bio-based epoxy systems are targeted for applications in coatings, adhesives, and composite matrices. researchgate.net
Polymer Composites and Blends: As a coupling agent, HDSA can enhance the interfacial adhesion between natural fibers (like cellulose (B213188) or wood flour) and polymer matrices such as polylactic acid (PLA) or poly(butylene succinate) (PBS). mdpi.commdpi.com The anhydride group reacts with hydroxyl groups on the fiber surface, while the hexadecenyl chain improves compatibility with the polymer matrix, leading to biocomposites with improved mechanical strength and water resistance. mdpi.com
Functionalized Nanomaterials: The amphiphilic nature of HDSA derivatives makes them effective for modifying the surface of nanomaterials. They can act as dispersing agents for nanoparticles like graphene in polymer matrices, preventing agglomeration and enhancing the electrical, mechanical, and thermal properties of the resulting nanocomposite. researchgate.netrsc.orgresearchgate.net This opens up possibilities in developing materials for electronics, energy storage, and lightweight structural components.
| Material Type | Role of HDSA | Resulting Properties | Potential Applications | References |
|---|---|---|---|---|
| Epoxy Thermosets | Bio-based Curing Agent/Hardener | Increased flexibility, toughness, hydrophobicity, lower moisture absorption | Specialty coatings, adhesives, electrical potting compounds, syntactic foams | broadview-tech.comsemanticscholar.orgresearchgate.net |
| Biocomposites (e.g., PLA/Wood Flour) | Coupling Agent | Improved interfacial adhesion, enhanced mechanical strength and water resistance | Automotive components, packaging, consumer goods | mdpi.commdpi.com |
| Polymer Nanocomposites (e.g., Graphene-filled) | Surface Modifier/Dispersant | Enhanced dispersion of nanofillers, improved electrical and mechanical performance | Conductive adhesives, advanced polymers, anti-corrosive coatings | researchgate.netrsc.orgresearchgate.net |
Interdisciplinary Research Integrating this compound Chemistry
The versatility of HDSA is fostering research at the intersection of chemistry, materials science, nanotechnology, and biotechnology.
Surface Science and Engineering: The ability of HDSA to modify surfaces is a key area of interdisciplinary research. By grafting HDSA or its derivatives onto surfaces, their properties, such as hydrophobicity and adhesion, can be precisely controlled. tu-darmstadt.de This is relevant for creating superhydrophobic surfaces for self-cleaning applications, mimicking biological phenomena like the "Salvinia effect" for air retention under water, or developing surfaces with tailored dry adhesion properties similar to those found in nature. tu-darmstadt.de
Biomaterials and Biotechnology: The biocompatibility and biodegradability of polymers derived from HDSA are being explored for biomedical applications. For instance, HDSA-modified polymers could be used in drug delivery systems, where the hydrophobic chain forms the core of a nanoparticle to encapsulate drugs, and the hydrophilic part ensures stability in aqueous environments. Its derivatives are also being studied as bio-based surfactants. researchgate.net
Advanced Lubricants and Flow Modifiers: The long alkyl chain of HDSA suggests its potential use in synthesizing additives for lubricants. Polyisobutenyl succinic anhydrides (PIBSA), which are structurally similar, are widely used as dispersants in engine oils to prevent the agglomeration of soot particles. researchgate.net Research into HDSA-based derivatives could lead to new, potentially bio-based, lubricant additives with high thermal stability and improved performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
